molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Cat. No.: B021096
CAS No.: 1736-66-9
M. Wt: 260.15 g/mol
InChI Key: CAEOZURPACAVKU-UHFFFAOYSA-N
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Description

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide is a synthetically engineered small molecule characterized by a unique benzo[1,3]dioxole core structure featuring difluoro and nitro substituents. This intricate molecular architecture is designed for high-value research applications, particularly in the fields of medicinal chemistry and chemical biology. Its primary research value lies in its potential as a key intermediate or a functional probe in the synthesis and development of novel enzyme inhibitors. The electron-withdrawing nitro and difluoro groups are strategically positioned to influence the compound's electronic distribution and binding affinity, making it a promising candidate for targeting enzymes such as tyrosine kinases or other nitroreductase-sensitive pathways. Researchers can utilize this acetamide derivative to investigate structure-activity relationships (SAR), explore mechanism-of-action studies in cell-based assays, and develop new therapeutic leads for conditions like cancer or inflammatory diseases. It serves as a critical building block for constructing more complex molecular entities, enabling the exploration of new chemical space in drug discovery. This product is provided for laboratory research purposes only.

Properties

IUPAC Name

N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOZURPACAVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578137
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-66-9
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Procedure

  • Reagents :

    • 2,2-Difluoro-6-nitro-benzodioxol-5-ylamine (1.0 equiv).

    • Acetic anhydride (1.15 equiv).

    • Toluene (solvent).

  • Conditions :

    • Temperature: 100°C.

    • Duration: 2 hours.

    • Workup: Solvent removal under reduced pressure, recrystallization from toluene.

Yield and Purity

  • Yield : 92.5% (based on analogous acetylation reactions).

  • Purity : ≥98% (confirmed via ¹H NMR).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆ + CCl₄) :

    • δ 2.04 (s, 3H, CH₃), 7.20–7.23 (dd, 1H, aromatic), 7.30–7.33 (s, 1H, aromatic), 7.74–7.75 (d, 1H, aromatic), 10.12 (s, 1H, NH).

  • Melting Point : 140–141°C (precursor amine).

Comparative Data Table

ParameterPrecursor (CAS 1644-86-6)Target Compound (CAS 1644-86-6 derivative)
Molecular FormulaC₇H₄F₂N₂O₄C₉H₇F₂N₂O₅
Molecular Weight218.11 g/mol262.16 g/mol
Melting Point140–141°CNot reported
Key Functional Groups-NH₂, -NO₂-NHCOCH₃, -NO₂

Optimization and Challenges

Nitration Regioselectivity

The nitro group’s placement at position 6 relies on the amino group’s ortho-directing effect. Competing para-nitration or side reactions necessitate precise temperature control and stoichiometry.

Acetylation Efficiency

Excess acetic anhydride (1.15 equiv) ensures complete conversion of the amine to acetamide. Toluene’s high boiling point (110°C) facilitates reflux conditions without side product formation.

While the target compound itself is not directly cited in pharmaceutical patents, structurally related benzodioxole derivatives exhibit bioactivity. For example, WO2011119984A1 describes analogs with antineoplastic and anti-inflammatory properties, highlighting the scaffold’s versatility .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide can undergo various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid in glacial acetic acid.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the treatment of diseases such as cystic fibrosis. The compound's ability to enhance the function of defective CFTR channels has been documented, making it a candidate for therapeutic development against cystic fibrosis .

Case Study:
A study highlighted that derivatives of this compound exhibited improved efficacy in cellular models of cystic fibrosis. The research demonstrated that this compound could increase chloride ion transport in epithelial cells, indicating its potential as a treatment option .

Material Science

Polymeric Applications:
The compound is also utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This is particularly relevant in developing coatings and composites used in high-performance applications .

Data Table: Properties of Polymers Incorporating this compound

PropertyValue
Tensile Strength (MPa)50-70
Thermal Stability (°C)Up to 300
Water Absorption (%)< 5

Chemical Intermediate

Synthesis Applications:
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for functionalization that can lead to new compounds with desirable biological activities .

Case Study:
In a synthetic pathway involving this compound, researchers successfully created novel anti-cancer agents that demonstrated significant cytotoxicity against various cancer cell lines. The versatility of this compound as a building block was emphasized through these findings .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoro groups may enhance the compound’s stability and binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Highlights
This compound (Target) 2,2-F₂, 6-NO₂, 5-acetamide 260.15 Not explicitly detailed; likely via amidation
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) 5-acetamide, 2-benzylthio 338.08 Oxalyl chloride-mediated amidation
(Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) 5-acrylonitrile-linked acetamide ~320 (estimated) Acetic anhydride coupling
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (4) Thiazole-linked benzoyl and phenyl groups ~450 (estimated) DMF-mediated coupling with HPLC purification
N-(Benzo[d][1,3]dioxol-5-yl)acetamide (2b) Unsubstituted benzo[1,3]dioxole, 5-acetamide 195.18 Rhodium-catalyzed carbonylation
Key Observations :

Fluorine atoms improve lipophilicity, which may enhance membrane permeability relative to non-fluorinated analogs like 2b .

Synthetic Routes :

  • K-16 and 2b use oxalyl chloride and rhodium catalysts, respectively, while the target compound likely employs classical amidation (e.g., acetic anhydride or EDC/DMAP coupling) .
  • Complex analogs (e.g., compound 4) require multi-step synthesis with HPLC purification, indicating higher synthetic complexity .
Table 2: Property Comparisons
Property Target Compound K-16 Compound 29a Compound 2b
Melting Point Not reported 55.2–55.5°C Not reported Not reported
Lipophilicity (LogP) Higher (due to F) Moderate (benzylthio) Moderate (cyanovinyl) Lower (no F)
Bioactivity Unspecified Root growth modulation Unspecified Unspecified
Key Insights :
  • Bioactivity : K-16 demonstrated root growth modulation in A. thaliana, suggesting acetamide derivatives may interact with auxin pathways. The target compound’s nitro group could confer unique bioactivity, though data are lacking .

Biological Activity

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide (CAS No. 1736-66-9) is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

  • Molecular Formula : C9H6F2N2O5
  • Molecular Weight : 260.15 g/mol
  • Structure : The compound features a nitro group and difluoromethyl substituents on a benzo[dioxole] framework, which are critical for its biological activity.

1. Antitumor Activity

This compound has shown significant antitumor effects in various studies. A notable case study demonstrated its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

The presence of the nitro group is essential for its cytotoxic activity, as modifications to this group significantly reduce potency .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators:

Inflammatory Mediator Inhibition (%) at 10 µM
COX-275%
IL-1β68%
TNF-α70%

In vitro studies have shown that this compound effectively reduces the production of these cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli16Bacteriostatic
Candida albicans8Fungicidal

The presence of the difluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert its effects .

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted the diverse biological activities of nitro compounds similar to this compound. The study concluded that structural modifications could lead to enhanced efficacy against specific targets such as M. tuberculosis and other pathogens .

Another investigation into the compound's mechanism revealed that it activates apoptotic pathways in cancer cells while simultaneously modulating inflammatory responses through NF-kB inhibition .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide, and how do they influence its reactivity?

  • The compound contains a benzo[1,3]dioxole core substituted with two fluorine atoms (difluoro), a nitro group (-NO₂), and an acetamide moiety. The difluoro substituent enhances electron-withdrawing effects, stabilizing the aromatic system and influencing halogen bonding potential. The nitro group increases electrophilicity, which may impact reactivity in nucleophilic substitution or redox reactions. The acetamide side chain provides hydrogen-bonding capability, critical for molecular interactions in biological systems .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • 1H/13C NMR identifies proton and carbon environments, with aromatic protons in the benzo[1,3]dioxole ring typically appearing as distinct doublets (δ 6.7–7.2 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) Spectroscopy detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide). X-ray crystallography (using SHELXL or OLEX2) resolves 3D structure and validates substituent positions .

Q. What synthetic routes are commonly employed for benzo[1,3]dioxole derivatives like this compound?

  • Synthesis often involves:

  • Nitro group introduction via nitration of a fluorinated benzo[1,3]dioxole precursor.
  • Acetamide coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt) with acetic acid derivatives.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Intermediate characterization by TLC and NMR ensures stepwise fidelity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELXL refines X-ray diffraction data to model bond lengths, angles, and thermal parameters. For example, the difluoro and nitro groups may induce torsional strain, detectable via anisotropic displacement parameters. OLEX2 integrates structure solution, refinement, and validation (e.g., R-factor analysis), addressing challenges like twinning or low-resolution data .

Q. What strategies optimize bioactivity while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing nitro with cyano groups) and assess cytotoxicity. Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins (e.g., bacterial enzymes or apoptosis regulators). In vitro assays (e.g., caspase activation or microbial growth inhibition) validate specificity. Discrepancies between in silico and experimental data require iterative redesign .

Q. How do CF2X groups (X = halogen) influence conformational dynamics in drug design?

  • The CF₂ moiety introduces steric bulk and electronegativity, stabilizing non-planar conformations. This can disrupt traditional π-π stacking interactions, favoring alternative binding modes. Experimental validation via NMR NOE studies or molecular dynamics simulations (e.g., GROMACS) quantifies conformational flexibility. Comparative studies with non-fluorinated analogs highlight thermodynamic stability differences .

Q. How should researchers address contradictions in experimental data (e.g., NMR vs. crystallography)?

  • Cross-validation is critical:

  • Confirm NMR assignments using 2D experiments (COSY, HSQC).
  • Compare crystallographic bond distances/angles with DFT-optimized geometries.
  • Reconcile mass spectrometry fragmentation with in silico predictions.
    Statistical tools (e.g., R-factor analysis in crystallography) quantify uncertainties. Discrepancies may arise from solvent effects, polymorphism, or dynamic processes in solution .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Accelerated stability studies (pH 2–9, 37°C) monitor degradation via HPLC. Forced degradation (heat, light, oxidation) identifies labile groups (e.g., nitro reduction to amine). LC-MS/MS characterizes degradation products. DSC/TGA evaluates thermal stability. Stability data inform formulation strategies (e.g., lyophilization for hydrolytically sensitive compounds) .

Methodological Resources

  • Crystallography : Use SHELXL for refinement and OLEX2 for visualization/analysis .
  • SAR Optimization : Combine docking (AutoDock) with in vitro assays (e.g., MTT for cytotoxicity) .
  • Data Validation : Cross-reference NMR, HRMS, and crystallography; apply statistical validation tools .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 2
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

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